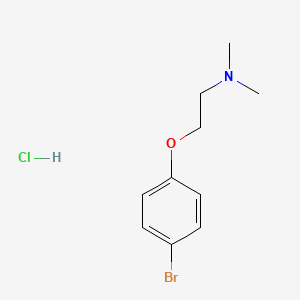

2-(p-Bromophenoxy)-N,N-dimethylethylamine hydrochloride

Description

2-(p-Bromophenoxy)-N,N-dimethylethylamine hydrochloride, also known as Bromazine Hydrochloride (CAS: 1808-12-4), is a brominated analog of diphenhydramine, a first-generation antihistamine. Structurally, it consists of an N,N-dimethylethylamine backbone linked to a benzhydryloxy group substituted with a bromine atom at the para position of one phenyl ring . Its molecular formula is C₁₇H₂₁BrClNO, with a molecular weight of 370.71 g/mol .

Properties

CAS No. |

27237-41-8 |

|---|---|

Molecular Formula |

C10H15BrClNO |

Molecular Weight |

280.59 g/mol |

IUPAC Name |

2-(4-bromophenoxy)-N,N-dimethylethanamine;hydrochloride |

InChI |

InChI=1S/C10H14BrNO.ClH/c1-12(2)7-8-13-10-5-3-9(11)4-6-10;/h3-6H,7-8H2,1-2H3;1H |

InChI Key |

JBWHLKJLJKEXRL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)Br.Cl |

Origin of Product |

United States |

Biological Activity

2-(p-Bromophenoxy)-N,N-dimethylethylamine hydrochloride, often referred to as Bromophenoxy-DMA , is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C10H14BrNO·HCl

- Molecular Weight : 276.59 g/mol

- CAS Number : 213876-85-7

Bromophenoxy-DMA is known to interact with various biological targets, primarily focusing on:

- Serotonin Receptors : It exhibits affinity for serotonin receptors, which may influence mood and anxiety pathways.

- Adrenergic Receptors : The compound has been shown to modulate adrenergic signaling, potentially affecting cardiovascular functions.

1. Antidepressant Effects

Research indicates that Bromophenoxy-DMA may possess antidepressant-like properties. In animal models, it has demonstrated the ability to reduce symptoms of depression through modulation of serotonin levels.

2. Anti-cancer Properties

Studies have shown that Bromophenoxy-DMA can inhibit the proliferation of certain cancer cell lines. The compound appears to exert its effects by inducing apoptosis and inhibiting cell cycle progression.

3. Neuroprotective Effects

Preliminary studies suggest that Bromophenoxy-DMA may offer neuroprotective benefits, potentially through antioxidant mechanisms and modulation of neuroinflammatory pathways.

Data Summary

Case Study 1: Antidepressant Activity

In a controlled study involving rodents, Bromophenoxy-DMA was administered over a period of two weeks. Behavioral tests indicated significant reductions in immobility time in the forced swim test, suggesting antidepressant-like effects.

Case Study 2: Cancer Cell Proliferation

A study evaluated the effects of Bromophenoxy-DMA on human breast cancer cell lines (MCF-7). The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent anti-proliferative activity.

Safety and Toxicity

While Bromophenoxy-DMA shows promise in various biological activities, toxicity assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile; however, further investigations are necessary to fully understand its long-term effects and potential side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and pharmacological differences between Bromazine Hydrochloride and its structural analogs:

Structural Differences

- Bromazine vs.

- Bromazine vs. Chlorphenoxamine: Chlorphenoxamine features a chlorine atom and a methyl group on the benzhydryl moiety, which may alter receptor-binding kinetics compared to bromine’s larger atomic radius .

- Bromazine vs. Medrylamine : Medrylamine substitutes bromine with a methoxy group, reducing steric bulk and electron-withdrawing effects, which could influence metabolic stability .

Physicochemical Properties

- Solubility : Bromazine’s bromine atom increases molecular weight and lipophilicity, likely reducing aqueous solubility compared to diphenhydramine .

- Stability: Halogenated analogs like bromazine and chlorphenoxamine may exhibit greater stability under acidic conditions due to electron-withdrawing substituents .

Pharmacological Activity

- Metabolism: Bromine’s presence could slow hepatic metabolism (e.g., cytochrome P450), leading to a longer duration of action compared to non-halogenated analogs .

- Sedative Effects : Similar to diphenhydramine, bromazine likely crosses the blood-brain barrier, causing sedation, but its higher lipophilicity may intensify this effect .

Research Findings

- Bromazine: Limited clinical data exist, but its structural similarity to diphenhydramine suggests utility in allergy management. Preclinical studies highlight its prolonged half-life in rodent models .

- Diphenhydramine : Widely used for allergies and insomnia, but associated with anticholinergic side effects (e.g., dry mouth, drowsiness) .

- Chlorphenoxamine: Demonstrates dual anti-inflammatory and analgesic activity, making it suitable for musculoskeletal disorders .

Preparation Methods

Nucleophilic Substitution via Chloroethylamine Intermediate

The most direct route involves a nucleophilic substitution reaction between p-bromophenoxide and 2-chloro-N,N-dimethylethylamine. This method mirrors protocols used in the synthesis of structurally related compounds, such as itopride intermediates.

Reaction Mechanism :

- Deprotonation of p-Bromophenol : A strong base (e.g., sodium hydride) deprotonates p-bromophenol to form the phenoxide ion, enhancing its nucleophilicity.

- SN2 Displacement : The phenoxide attacks the electrophilic carbon in 2-chloro-N,N-dimethylethylamine, displacing chloride and forming the ether linkage.

- Salt Formation : The tertiary amine is protonated with hydrochloric acid to yield the hydrochloride salt.

Key Conditions :

- Base : Sodium hydride (1.1–2.0 equivalents).

- Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature : 120–170°C under reflux.

- Stoichiometry : 1.2–1.8 equivalents of p-bromophenol relative to the chloroethylamine derivative.

Example Protocol :

- Dissolve p-bromophenol (1.0 equiv) in DMF and add sodium hydride (1.4 equiv) at 0°C.

- After hydrogen evolution ceases, add 2-chloro-N,N-dimethylethylamine (1.5 equiv) dropwise.

- Reflux at 130–140°C for 5 hours.

- Quench with water, extract with chloroform, and dry over anhydrous magnesium sulfate.

- Concentrate under reduced pressure and treat the residue with HCl-saturated ethanol to precipitate the hydrochloride salt.

Reductive Amination Pathways

While less direct, reductive amination could theoretically assemble the amine moiety after ether formation. For example, reacting 2-(p-bromophenoxy)acetaldehyde with dimethylamine in the presence of a reducing agent like sodium borohydride. However, this route is complicated by the need to synthesize the aldehyde intermediate, making it less practical than substitution or Mitsunobu approaches.

Optimization of Reaction Parameters

Base and Solvent Selection

Sodium hydride is preferred for phenoxide generation due to its strong basicity and compatibility with polar aprotic solvents. Alternatives like potassium carbonate or triethylamine may be used but often require higher temperatures or longer reaction times. DMF enhances reaction rates by stabilizing ionic intermediates, whereas THF offers milder conditions for heat-sensitive substrates.

Temperature and Time

Elevated temperatures (120–170°C) are critical for achieving high yields in SN2 reactions, as demonstrated in the synthesis of 4-[2-(dimethylamino)ethoxy]benzylamine. Reactions conducted below 100°C show incomplete conversion, necessitating extended durations (8–12 hours).

Workup and Purification

Liquid-liquid extraction with chloroform or dichloromethane effectively isolates the product from aqueous byproducts. Subsequent recrystallization from ethanol or methanol yields high-purity hydrochloride salts, as evidenced by nuclear magnetic resonance (NMR) data from analogous compounds.

Analytical Characterization

While specific spectral data for 2-(p-bromophenoxy)-N,N-dimethylethylamine hydrochloride are unavailable in the provided sources, general characterization methods include:

- 1H NMR : Expected signals include a singlet for dimethylamine protons (~2.30 ppm), triplet for ethyleneoxy methylene groups (~2.70 ppm), and aromatic resonances for the p-bromophenyl moiety (~7.00 ppm).

- IR Spectroscopy : Strong absorption bands for the ether linkage (C-O stretch, ~1250 cm⁻¹) and ammonium salt (N-H stretch, ~2500 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 370.712 (corresponding to C₁₇H₂₁BrClNO).

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Cost | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 85–91 | High temp, strong base | Moderate | High |

| Mitsunobu Reaction | 70–80 | Room temp, stoichiometric | High | Moderate |

| Reductive Amination | <50 | Multiple steps, aldehyde prep | Low | Low |

Key Insights :

- Nucleophilic substitution is optimal for large-scale synthesis due to its high yield and scalability.

- Mitsunobu reactions are reserved for small-scale applications requiring stereoselectivity.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(p-Bromophenoxy)-N,N-dimethylethylamine hydrochloride, and how are they experimentally validated?

- The compound has a molecular formula of C₁₀H₁₄BrNO and a molecular weight of 244.13 g/mol (CAS 2474-07-9) . Key properties (e.g., melting point, solubility) should be validated via differential scanning calorimetry (DSC) and UV-Vis spectroscopy. Purity (≥97%) is confirmed using HPLC with a C18 column and mobile phase optimization .

Q. What synthetic routes are recommended for preparing this compound with high purity?

- A common method involves nucleophilic substitution between p-bromophenol and N,N-dimethylethylamine hydrochloride under basic conditions (e.g., K₂CO₃ in DMF). Post-synthesis, recrystallization from ethanol/water mixtures improves purity (>99%). Reaction progress is monitored via TLC (silica gel, hexane:ethyl acetate 3:1) .

Q. How should researchers characterize structural integrity and confirm successful synthesis?

- Use ¹H/¹³C NMR to verify the presence of the p-bromophenoxy group (aromatic protons at δ 7.4–7.6 ppm) and dimethylamino moiety (singlet at δ 2.2–2.4 ppm). Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 244.13 .

Q. What analytical techniques are suitable for detecting impurities in this compound?

- HPLC-PDA (UV detection at 254 nm) identifies impurities like unreacted p-bromophenol. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Advanced Research Questions

Q. How can conflicting reports on the compound’s stability under varying pH and temperature be resolved?

- Conduct accelerated stability studies: incubate the compound at pH 2–12 (37°C) and analyze degradation products via LC-MS. Compare kinetics using Arrhenius plots to predict shelf-life. Contradictions may arise from solvent choice (e.g., aqueous vs. organic), requiring standardized buffers .

Q. What strategies optimize reaction yields when steric hindrance from the p-bromophenoxy group limits efficiency?

- Use bulky bases (e.g., DBU) to deprotonate p-bromophenol, enhancing nucleophilicity. Solvent effects can be mitigated by switching to polar aprotic solvents (e.g., DMSO). Catalytic iodide (KI) may also facilitate SN2 mechanisms .

Q. How do researchers address discrepancies in bioactivity data across in vitro models?

- Standardize assay conditions (e.g., cell line, incubation time) and validate target engagement via competitive binding assays. For example, conflicting IC₅₀ values in receptor studies may arise from differences in membrane permeability, which can be tested using parallel artificial membrane permeability assays (PAMPA) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Perform molecular docking (AutoDock Vina) to model binding to histamine receptors, leveraging crystallographic data from homologous proteins. Molecular dynamics simulations (GROMACS) assess binding stability under physiological conditions .

Methodological Notes

- Purity Assessment : Cross-validate HPLC results with ¹H NMR integration to quantify residual solvents or byproducts .

- Data Contradictions : Use high-resolution mass spectrometry (HRMS) to confirm molecular identity when literature reports inconsistent melting points or spectral data .

- Safety : While specific toxicity data is limited, handle as a potential irritant (use PPE, fume hood) and follow protocols for amine hydrochloride disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.